molecular formula C5H11O7P B061813 1-deoxy-D-xylulose 5-phosphate CAS No. 190079-18-6

1-deoxy-D-xylulose 5-phosphate

Cat. No.: B061813
CAS No.: 190079-18-6
M. Wt: 214.11 g/mol
InChI Key: AJPADPZSRRUGHI-RFZPGFLSSA-N
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Mechanism of Action

Target of Action

1-Deoxy-D-xylulose 5-phosphate (DXP) primarily targets the enzyme this compound synthase (DXS), which is the first rate-limiting enzyme involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for terpenoids biosynthesis . Three types of DXS (DXS1, DXS2, and DXS3) have been identified in plants . The proteins that DXP targets also include this compound reductoisomerase and pyridoxine 5’-phosphate synthase .

Mode of Action

DXP synthase catalyzes the decarboxylative condensation of pyruvate and d-glyceraldehyde 3-phosphate to produce DXP . The main difference found in the active site of DXPS structures is a highly coordinated water, showing a new mechanism for the enamine-intermediate stabilization . A “fork-like” motif could be identified in the enamine structure, using a different residue for the interaction with the cofactor, potentially leading to a decrease in the stability of the intermediate .

Biochemical Pathways

DXP is an intermediate in the non-mevalonate pathway, also known as the MEP pathway . This pathway is responsible for the biosynthesis of the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) . The MEP pathway is used for the biosynthesis of terpenoids, which are the most abundant secondary metabolites in plants .

Result of Action

The action of DXP leads to the production of terpenoids via the MEP pathway . Terpenoids play essential roles in many physiological processes, such as photosynthesis, phytohormone regulation, adversity resistance, and pathogen defense . They also mediate several other biological processes, such as resistance to various biotic and abiotic stresses, volatile emission for attracting pollinators in reproductive processes, and intracellular signal transduction .

Action Environment

The action of DXP and its efficacy can be influenced by various environmental factors. For example, in plants, the expression and regulation of DXS, the enzyme that DXP targets, can be affected by factors such as light, temperature, and nutrient availability . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Deoxy-D-xylulose 5-phosphate is synthesized through the decarboxylative condensation of pyruvate and D-glyceraldehyde 3-phosphate. This reaction is catalyzed by the enzyme this compound synthase . The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5, with the presence of thiamine pyrophosphate as a cofactor .

Industrial Production Methods: Industrial production of this compound often involves recombinant DNA technology to overexpress the enzyme this compound synthase in microbial hosts such as Escherichia coli. This method allows for the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Deoxy-D-xylulose 5-phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

[(2R,3S)-2,3-dihydroxy-4-oxopentyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O7P/c1-3(6)5(8)4(7)2-12-13(9,10)11/h4-5,7-8H,2H2,1H3,(H2,9,10,11)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPADPZSRRUGHI-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]([C@@H](COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940547
Record name 1-Deoxy-5-O-phosphonopent-2-ulose
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Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Deoxy-D-xylulose 5-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

190079-18-6
Record name 1-Deoxy-D-xylulose 5-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190079-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Deoxy-D-xylulose 5-phosphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-D-xylulose 5-phosphate
Source DrugBank
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Record name 1-Deoxy-5-O-phosphonopent-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-DEOXY-D-XYLULOSE 5-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4C288B3TN
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Record name 1-Deoxy-D-xylulose 5-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-deoxy-D-xylulose 5-phosphate
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1-deoxy-D-xylulose 5-phosphate
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1-deoxy-D-xylulose 5-phosphate
Reactant of Route 5
1-deoxy-D-xylulose 5-phosphate
Reactant of Route 6
1-deoxy-D-xylulose 5-phosphate

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